molecular formula C19H19NO6S B14012136 ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate CAS No. 64230-57-5

ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate

Cat. No.: B14012136
CAS No.: 64230-57-5
M. Wt: 389.4 g/mol
InChI Key: KFELLJASVNLJSY-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole derivatives with sulfonyl chlorides under basic conditions to introduce the sulfonyloxymethyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and the target of interest .

Comparison with Similar Compounds

Ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

64230-57-5

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate

InChI

InChI=1S/C19H19NO6S/c1-3-25-18(22)19(15-6-4-5-7-16(15)20-17(19)21)12-26-27(23,24)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,20,21)

InChI Key

KFELLJASVNLJSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2=CC=CC=C2NC1=O)COS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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